![molecular formula C12H14N6O2S2 B2918661 3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1904411-85-3](/img/structure/B2918661.png)
3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-b]pyridazine derivatives are a class of heterocyclic compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine nucleus has been a subject of interest . The synthetic protocols often involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazine .Chemical Reactions Analysis
The chemical reactions involving these compounds are often characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has potential applications in the field of antibacterial research . Similar structures have been synthesized and shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . The presence of the triazolopyridazine moiety can be crucial for the activity, as it may interact with bacterial enzymes or proteins, disrupting their function.
Nitrogen-Containing Heterocycles in Pharmaceuticals
Nitrogen-containing heterocycles, such as triazolopyridazine, are the backbone of many physiologically active compounds and drugs . This compound could serve as a key scaffold in the development of new pharmaceuticals, potentially leading to treatments for conditions like hypertension, anxiety, or tuberculosis.
c-Met Protein Kinase Inhibition
Compounds with a similar structure have been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme is involved in cancer progression, and inhibitors can be used as targeted cancer therapies. The compound could be explored for its potential c-Met inhibitory activity.
GABA A Modulating Activity
The triazolopyridazine derivatives have shown activity as GABA A allosteric modulators . This application is significant in the development of drugs for neurological disorders, as GABA A receptors are pivotal in the regulation of neuronal excitability.
Polymer Synthesis for Solar Cells
The structural unit of triazolopyridazine can be incorporated into polymers used in solar cells . The electronic properties of the compound could improve the efficiency of light absorption and charge transport in photovoltaic materials.
BACE-1 Inhibition
Derivatives of triazolopyridazine have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Inhibitors of this enzyme are sought after as potential treatments for the disease.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research in this area is likely to focus on the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . In silico pharmacokinetic and molecular modeling studies are also expected to play a key role in the development of new biologically active entities .
Eigenschaften
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2S2/c1-17(2)22(19,20)13-7-12-15-14-11-4-3-10(16-18(11)12)9-5-6-21-8-9/h3-6,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFYZSLNXWOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.